1-(furan-2-ylmethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by its unique combination of functional groups, including a furan ring, a thiadiazole moiety, and a pyrrolidine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The compound's molecular formula is with a molecular weight of 306.34 g/mol. It is classified under the category of thiadiazole derivatives, which are known for their diverse biological applications.
The synthesis of 1-(furan-2-ylmethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves several multi-step organic reactions. Key methods include:
The molecular structure of 1-(furan-2-ylmethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide features:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.34 g/mol |
| IUPAC Name | 1-(furan-2-ylmethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
| InChI | InChI=1S/C13H14N4O3S/c1-8(15)12(20)10(19)11(18)9(7)14/h7H,1H2,(H,18,19)(H,20) |
| Canonical SMILES | CCOC(=O)C1=C(SN=N1)NC(=O)C2CC(=O)N(C2)CC3=CC=CO3 |
This structure reveals the presence of multiple functional groups that contribute to its reactivity and potential biological activity.
The chemical reactivity of 1-(furan-2-ylmethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can be explored through various reactions:
These reactions highlight the compound's versatility in synthetic chemistry and its potential for further modifications.
The mechanism of action of 1-(furan-2-ylmethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific biological targets. Research indicates that compounds similar to this one may modulate the activity of enzymes and receptors involved in disease processes:
The specific molecular targets and pathways can vary based on the context of its application .
The physical and chemical properties of 1-(furan-2-ylmethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide are summarized as follows:
| Property | Value |
|---|---|
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
These properties are essential for understanding the compound's behavior under various conditions and its suitability for different applications .
1-(furan-2-ylmethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has several promising applications in scientific research:
Medicinal Chemistry: It is being investigated as a potential pharmacophore in drug design due to its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Materials Science: Research is ongoing into its potential use in developing novel materials with unique electronic and optical properties.
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8